Cas no 103694-68-4 (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol)

2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol is a tertiary alcohol with a branched alkyl chain and an aromatic substituent, offering unique steric and electronic properties. Its molecular structure, featuring a quaternary carbon adjacent to the hydroxyl group, enhances stability and reduces reactivity toward nucleophilic substitution, making it suitable for applications requiring controlled reactivity. The presence of the 3-methylphenyl group introduces aromatic character, potentially improving solubility in organic solvents and compatibility with hydrophobic matrices. This compound may serve as an intermediate in fine chemical synthesis, particularly in pharmaceuticals or fragrances, where its structural rigidity and functional group versatility are advantageous. Its defined stereochemistry also allows for precise modifications in synthetic pathways.
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol structure
103694-68-4 structure
商品名:2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
CAS番号:103694-68-4
MF:C12H18O
メガワット:178.2707
MDL:MFCD03701092
CID:91259
PubChem ID:175948

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(2,2-dimethyl-3-hydroxypropyl)toluene
    • Majantol
    • 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
    • 2,2-Dimethyl-3-(m-tolyl)propan-1-ol
    • β,β,3-Trimethylbenzenepropanol
    • 7S411YY2VY
    • UNII-7S411YY2VY
    • 2,2-Dimethyl-3-(3-methylphenyl)propanol
    • 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
    • benzenepropanol,
    • beta,beta,3-trimethyl-benzenepropano
    • Benzenepropanol, .beta.,.beta.,3-trimethyl-
    • 3-(2,2-dimethyl-3-hydroxypropyl)toluene(alt.): 2,2-dimethyl-3-(3-methylphenyl)propanol
    • Benzenepropanol, beta,beta,3-trimethyl-
    • 2,2-dimethyl-3-(3-methylphenyl)-propanol
    • 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol
    • 2,2-DIMETHYL-3-(3-METHYLPHENYL) PROPANOL
    • FYMOBFDUZID
    • MDL: MFCD03701092
    • インチ: 1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
    • InChIKey: FYMOBFDUZIDKMI-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]

計算された属性

  • せいみつぶんしりょう: 178.135765g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 178.135765g/mol
  • 単一同位体質量: 178.135765g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 13
  • 複雑さ: 151
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 0.96
  • ふってん: 277 ºC
  • フラッシュポイント: 華氏温度:269.6°f< br / >摂氏度:132°C< br / >
  • 屈折率: n20/D 1.516-1.520
  • PSA: 20.23000
  • LogP: 2.55600

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol セキュリティ情報

  • 危害声明: H412
  • 警告文: P273
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 52/53
  • セキュリティの説明: S61
  • リスク用語:R52/53
  • セキュリティ用語:61
  • ちょぞうじょうけん:−20°C

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1218098-1.0g
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
103694-68-4
1.0g
$943.0 2023-07-09
Enamine
EN300-1218098-0.05g
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
103694-68-4
0.05g
$792.0 2023-07-09
Enamine
EN300-1218098-2.5g
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
103694-68-4
2.5g
$1848.0 2023-07-09
abcr
AB492601-25 g
2,2-Dimethyl-3-(m-tolyl)propan-1-ol, 95%; .
103694-68-4 95%
25g
€74.40 2023-04-20
Life Chemicals
F2147-6231-0.25g
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
103694-68-4 95%+
0.25g
$209.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D857926-500g
2,2-Dimethyl-3-(m-tolyl)propan-1-ol
103694-68-4 ≥98%
500g
1,296.00 2021-05-17
Alichem
A019138926-500g
2,2-Dimethyl-3-(m-tolyl)propan-1-ol
103694-68-4 95%
500g
$176.40 2023-09-04
Life Chemicals
F2147-6231-1g
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
103694-68-4 95%+
1g
$232.0 2023-09-06
Alichem
A019138926-1000g
2,2-Dimethyl-3-(m-tolyl)propan-1-ol
103694-68-4 95%
1000g
$316.80 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EU122-20g
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
103694-68-4 98+%
20g
77.0CNY 2021-07-13

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol 合成方法

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol 関連文献

2,2-dimethyl-3-(3-methylphenyl)propan-1-olに関する追加情報

Chemical Profile of 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol (CAS No. 103694-68-4)

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 103694-68-4, is a significant organic compound with a well-defined molecular structure and diverse potential applications in the field of pharmaceutical chemistry and material science. This compound belongs to the class of alcohols and exhibits a unique combination of aromatic and aliphatic functional groups, which contribute to its distinct chemical properties and reactivity. The presence of two methyl groups at the 2-position and a phenyl ring substituted at the 3-position enhances its molecular stability while allowing for selective modifications that make it valuable in synthetic chemistry.

The molecular formula of 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol is C12H17O, reflecting its composition of carbon, hydrogen, and oxygen atoms. The structural arrangement of these atoms imparts specific physicochemical characteristics, such as solubility, boiling point, and melting point, which are critical factors in determining its utility in various chemical processes. For instance, the alcohol functional group (-OH) at the 1-position facilitates hydrogen bonding interactions, making this compound soluble in polar solvents like ethanol and water to some extent. Additionally, the aromatic ring system contributes to its stability against certain types of chemical degradation.

In recent years, research into 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol has been driven by its potential role as an intermediate in the synthesis of more complex molecules. The pharmaceutical industry has shown particular interest in this compound due to its structural motifs that are commonly found in biologically active molecules. Specifically, the phenyl ring and the alcohol group provide versatile sites for further functionalization through reactions such as esterification, etherification, or oxidation. These modifications can lead to derivatives with enhanced pharmacological properties or improved pharmacokinetic profiles.

One of the most compelling areas of investigation involving 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol is its application in drug discovery and development. Researchers have explored its use as a building block for synthesizing novel therapeutic agents targeting various diseases. For example, studies have demonstrated its utility in creating compounds with anti-inflammatory or analgesic effects by incorporating it into larger molecular frameworks designed to interact with specific biological targets. The aromatic moiety can be particularly important for binding to proteins or enzymes involved in disease pathways, while the hydroxyl group offers opportunities for further derivatization to optimize drug efficacy.

The synthesis of 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol itself is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as catalytic hydrogenation or cross-coupling reactions have been employed to construct its complex structure with high precision. These methods not only improve yield but also minimize waste generation, aligning with green chemistry principles that are increasingly important in industrial applications. The ability to produce this compound reliably and cost-effectively is crucial for its widespread adoption in research and industrial settings.

Beyond pharmaceutical applications, 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol has shown promise in other sectors due to its unique chemical properties. In materials science, for instance, it can serve as a precursor for polymers or specialty coatings that require specific thermal or mechanical properties. Its ability to form stable complexes with other molecules also makes it valuable in catalysis research. By acting as a ligand or co-catalyst component, it can enhance reaction efficiencies or selectivities in various chemical transformations.

The safety profile of CAS No. 103694-68-4 is another critical consideration when evaluating its use across different industries. While it does not pose significant acute hazards under standard handling conditions—such as skin irritation or respiratory issues—proper precautions should always be taken when working with organic compounds. Storage recommendations include keeping it away from heat sources and incompatible substances to prevent unwanted reactions. Furthermore, exposure should be minimized through the use of personal protective equipment (PPE), such as gloves and safety goggles.

The regulatory landscape surrounding 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol is also worth noting. As a chemical intermediate used primarily in research and industrial applications rather than direct consumer products, it may fall under different regulatory frameworks depending on jurisdictional requirements. Manufacturers must ensure compliance with local guidelines regarding chemical handling documentation (e.g., Safety Data Sheets), environmental disposal protocols (e.g., waste management), and transportation regulations (e.g., hazard labeling). These measures help mitigate risks associated with large-scale production or distribution while maintaining workplace safety standards.

Future directions for research on CAS No. 103694-68-4 may include exploring new synthetic routes that further streamline its production while reducing environmental impact through sustainable practices like solvent recovery systems or biocatalytic methods where possible. Additionally there could be investigations into novel derivatives designed specifically for targeted medical applications where existing treatments fall short particularly those related neurological disorders metabolic diseases etc.. Collaborative efforts between academia industry stakeholders could accelerate progress by combining expertise resources toward common goals innovation sustainability.

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